2-Chloro-4,5-diethoxybenzaldehyde
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Description
2-Chloro-4,5-diethoxybenzaldehyde is a benzaldehyde derivative . It is an organic building block used in chemical synthesis . It is also used in the preparation of psychoactive drugs .
Molecular Structure Analysis
The molecular formula of 2-Chloro-4,5-diethoxybenzaldehyde is C11H13ClO3 . The InChI code is 1S/C11H13ClO3/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
2-Chloro-4,5-diethoxybenzaldehyde has a molecular weight of 228.68 . It is a solid at room temperature . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 303.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 51.3±0.3 cm3 .Scientific Research Applications
Solubility and Activity Coefficients : Research on related compounds, such as 5-chloro-4-hydroxy-3-methoxybenzaldehyde, provides insights into their solubility in water and the calculation of infinite dilution activity coefficients. This is significant for understanding their behavior in different temperature ranges and solvents, which is crucial for various chemical processes and pharmaceutical applications (Larachi et al., 2000).
Catalyst in Chemical Reactions : 2-Hydroxybenzaldehydes, a category that includes compounds similar to 2-Chloro-4,5-diethoxybenzaldehyde, have been used in reactions with alkynes, alkenes, or allenes. These reactions are facilitated by a rhodium-based catalyst system, highlighting the potential use of such compounds in organic synthesis and catalysis (Kokubo et al., 1999).
Antibacterial Activity : Studies on Schiff bases derived from benzaldehydes including 2-amino-4-chloro compounds, indicate potential antibacterial properties. This suggests that 2-Chloro-4,5-diethoxybenzaldehyde derivatives could be explored for antibacterial applications (Chohan et al., 2003).
Gas Chromatographic Analyses : Chlorinated hydroxybenzaldehydes have been analyzed using gas-liquid chromatography, a technique that could be applicable to 2-Chloro-4,5-diethoxybenzaldehyde for separation and analysis purposes (Korhonen & Knuutinen, 1984).
Solid Phase Organic Synthesis : Benzaldehyde derivatives are investigated for use as linkers in solid phase organic synthesis. This highlights the potential of 2-Chloro-4,5-diethoxybenzaldehyde in the synthesis of complex organic molecules (Swayze, 1997).
Synthesis of Chalcone Derivatives : Research on the synthesis of chalcone derivatives from halogenated vanillin, a structurally related compound, and their antioxidant activity demonstrates the potential application of 2-Chloro-4,5-diethoxybenzaldehyde in creating novel antioxidants (Rijal et al., 2022).
properties
IUPAC Name |
2-chloro-4,5-diethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGKNITXEMJJPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598882 |
Source
|
Record name | 2-Chloro-4,5-diethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-diethoxybenzaldehyde | |
CAS RN |
832677-75-5 |
Source
|
Record name | 2-Chloro-4,5-diethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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